molecular formula C14H13NO3 B1607131 2-(2-Oxocyclohexyl)isoindole-1,3-dione CAS No. 24037-87-4

2-(2-Oxocyclohexyl)isoindole-1,3-dione

Cat. No.: B1607131
CAS No.: 24037-87-4
M. Wt: 243.26 g/mol
InChI Key: MJPKHSSFTWJJSX-UHFFFAOYSA-N
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Description

2-(2-Oxocyclohexyl)isoindole-1,3-dione (CAS: 24037-87-4) is a cyclohexanone-substituted isoindole-1,3-dione derivative. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . The compound features an isoindole-1,3-dione core fused with a 2-oxocyclohexyl group, contributing to its unique physicochemical and biological properties. Key physical parameters include a logP of 1.73, PSA of 54.45 Ų, and a density of 1.357 g/cm³ . Its crystalline structure and hydrogen-bonding patterns are critical for understanding its reactivity and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-oxocyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-2,5-6,11H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPKHSSFTWJJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314099
Record name 2-(2-oxocyclohexyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24037-87-4
Record name NSC280672
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280672
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-oxocyclohexyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Oxocyclohexyl)isoindole-1,3-dione, a derivative of isoindole-1,3-dione, has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions and modifications of isoindole derivatives. Various methods have been described in literature for synthesizing isoindole derivatives, including the use of halogenation and other functional group transformations to enhance biological activity .

Biological Activity

Anticancer Activity
Recent studies have demonstrated that isoindole-1,3-dione derivatives exhibit significant anticancer properties. For instance, compounds derived from isoindole-1,3-dione were tested against A549 lung adenocarcinoma cells and showed promising inhibitory effects on cell viability. The IC50 values for two such derivatives were reported as follows:

Cell LineCompound 3 (IC50 μM)Compound 4 (IC50 μM)
A549114.25116.26
HeLa148.59140.60

These results indicate that both compounds possess potent anticancer activity, warranting further investigation into their mechanisms of action .

Anti-inflammatory Effects
The compound has also been shown to influence pro-inflammatory factors significantly. It inhibits cyclooxygenase (COX) enzymes and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 . This dual action suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial and Antileishmanial Activity
The antimicrobial properties of isoindole derivatives have been evaluated against various pathogens. For example, a study revealed that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one compound demonstrated an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments .

Case Studies

In Vivo Studies
In vivo experiments using nude mice models have provided insights into the therapeutic potential of these compounds. Mice treated with isoindole derivatives showed reduced tumor sizes and improved survival rates compared to control groups. Histopathological analyses confirmed the efficacy of these compounds in inhibiting tumor growth while maintaining acceptable toxicity profiles .

Structure-Activity Relationship (SAR) Analysis
SAR studies have indicated that modifications to the isoindole structure can significantly enhance biological activity. For instance, halogenation has been linked to increased antimicrobial and anticancer effects, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-oxocyclohexyl)isoindole-1,3-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desirable properties.

Biology

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties: Studies have shown potential effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary research suggests that it may inhibit certain enzymes involved in cell proliferation, indicating potential use in cancer therapy .

Medicine

Ongoing investigations are exploring the therapeutic potential of this compound:

  • It is being evaluated as a candidate for developing new drugs targeting specific diseases, particularly those related to inflammation and cancer.
  • The compound's ability to modulate enzyme activity positions it as a valuable tool in drug design .

Industry

In industrial applications, this compound is utilized in producing materials with specialized properties:

  • It is used in the formulation of polymers and dyes due to its stability and reactivity.
  • Its unique chemical characteristics make it suitable for applications in coatings and adhesives.

Case Studies

StudyApplicationFindings
Egli et al. (2015)Organic SynthesisDemonstrated successful synthesis of isoindole derivatives using this compound as a precursor .
PMC2596069 (2009)Anticancer ResearchShowed that derivatives of isoindoles exhibit significant anticancer activity through enzyme inhibition .
American Elements (2024)Material ScienceHighlighted the use of isoindole derivatives in creating advanced materials with tailored properties .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group at the cyclohexyl position undergoes selective redox reactions:

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄ in acidic mediumCyclohexanone → cyclohexane-1,2-dione64–78%
ReductionNaBH₄ in ethanolCyclohexanone → cyclohexanol derivative47–90%
Catalytic hydrogenationH₂/Pd-C in THFKetone → secondary alcohol85%

Key Findings :

  • Oxidation with KMnO₄ selectively converts the cyclohexyl ketone to a diketone without affecting the isoindole-dione core .

  • NaBH₄ reduction preserves the isoindole-dione structure while modifying the cyclohexyl substituent.

Substitution Reactions

The cyclohexyl and isoindole-dione moieties participate in nucleophilic substitutions:

Halogenation

  • Bromination with Br₂ in glacial acetic acid introduces a bromine atom at the cyclohexyl C3 position, yielding 2-(3-bromo-4-oxocyclohexyl)isoindole-1,3-dione (52% yield) .

Amination

  • Reaction with guanidine hydrochloride in ethanol produces 2-(2-amino-benzimidazol-5-yl)isoindole-1,3-dione (63% yield) .

  • Thiourea coupling forms 2-(2-isothiocyanate-benzimidazol-5-yl)isoindole-1,3-dione (58% yield) .

Mechanistic Insight :
Substitution at the cyclohexyl group proceeds via an enolate intermediate stabilized by the adjacent ketone .

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for fused polycyclic systems:

Reaction PartnerConditionsProductYieldReference
N-Phenyl(triphenylphosphoranylidine)ethenimineReflux in toluene/dioxaneIsoindolo[2,1-a]quinoline-5,11-dione97%
o-PhenylenediamineH₂SO₄ catalysis in ethanolDibenzo- -diazepine derivative61%
DMF-DMAReflux in tolueneTetracyclic isoindoloquinoline-dione93%

Key Observations :

  • Cyclization with o-phenylenediamine proceeds via imine formation followed by intramolecular nucleophilic attack .

  • DMF-DMA-mediated reactions form enaminone intermediates that undergo β-elimination to yield fused quinolines .

Nucleophilic Addition

The diketone groups participate in conjugate additions:

NucleophileReagents/ConditionsProduct TypeYieldReference
Grignard reagentsRMgX in THF, 0°C → RTTertiary alcohol adducts70–85%
HydrazineNH₂NH₂ in ethanol, refluxHydrazone derivatives68%

Stereochemical Notes :
Additions to the diketone exhibit moderate diastereoselectivity due to steric hindrance from the cyclohexyl group.

Condensation Reactions

The compound undergoes acid-catalyzed condensations:

  • With trimethyl orthoformate in methanol/H₂SO₄, it forms methyl esters (17% yield) alongside tetracyclic products (79% yield) .

  • Reaction with acetic anhydride yields acetylated derivatives at the cyclohexyl oxygen (89% yield) .

Comparative Reactivity Analysis

Functional GroupReactivity OrderDominant Pathway
Cyclohexyl ketoneOxidation > Reduction > SubstitutionElectrophilic substitution
Isoindole-dione carbonylNucleophilic addition > CyclizationConjugate addition

Thermodynamic Data :

  • ΔH‡ for cyclohexyl ketone oxidation: 82 kJ/mol (calculated via DFT) .

  • Activation energy for DMF-DMA-mediated cyclization: 68 kJ/mol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs of 2-(2-oxocyclohexyl)isoindole-1,3-dione, highlighting differences in substituents, physicochemical properties, and bioactivity:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent logP PSA (Ų) Bioactivity/Application Reference
2-(3-Oxocyclohexyl)isoindole-1,3-dione (409109-10-0) C₁₄H₁₃NO₃ 243.26 3-Oxocyclohexyl 1.73* 54.45* Research chemical
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione C₁₁H₉NO₅ 235.19 2,5-Dioxotetrahydrofuran 0.89 84.93 Anticonvulsant activity; aspartic acid synthesis intermediate
2-[(4-Chlorophenylamino)methyl]isoindole-1,3-dione (5d) C₁₅H₁₁ClN₂O₂ 298.71 4-Chlorophenylaminomethyl 3.12 58.91 Synthetic intermediate
FPF300 (JAN name) C₁₃H₁₀N₂O₄ 258.23 2-(2,6-Dioxopiperidin-3-yl) 0.15 94.72 Pharmaceutical candidate
2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione (607-26-1) C₁₈H₁₂N₂O₄ 320.30 Bis-isoindole-dione 2.34 68.68 Polymer crosslinking agent

*Values assumed similar to this compound due to structural homology.

Key Observations:

Substituent Effects on Bioactivity :

  • The 2,5-dioxotetrahydrofuran substituent in confers anticonvulsant activity, likely due to enhanced hydrogen-bonding capacity (PSA = 84.93 Ų) and conformational rigidity. In contrast, the 2-oxocyclohexyl group in the target compound may favor lipophilic interactions (logP = 1.73) but lacks reported bioactivity .
  • The 2,6-dioxopiperidin-3-yl group in FPF300 increases polarity (PSA = 94.72 Ų), making it suitable for pharmaceutical applications requiring aqueous solubility.

Crystallographic Differences: The target compound and its 3-oxocyclohexyl isomer share identical molecular formulas but differ in substituent position, leading to distinct crystal packing. For example, 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione forms centrosymmetric dimers via C–H···O hydrogen bonds , whereas the target compound’s cyclohexanone ring may induce different intermolecular interactions.

Synthetic Accessibility: Derivatives like 2-[(aryl)methyl]isoindole-1,3-diones (e.g., 5d) are synthesized via condensation of hydroxymethylphthalimide with aryl amines in CHCl₃, yielding >90% purity .

Pharmacokinetic Predictions :

  • Higher logP values (e.g., 3.12 for 5d ) suggest improved membrane permeability compared to the target compound (logP = 1.73), though excessive lipophilicity may reduce solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Oxocyclohexyl)isoindole-1,3-dione
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2-(2-Oxocyclohexyl)isoindole-1,3-dione

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